
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-(methylsulfonyl)piperidine-4-carboxamide, also known as MP-10, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. MP-10 is a small molecule that has been synthesized through a multistep process, and its mechanism of action involves the modulation of ion channels in the central nervous system. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research in synthetic chemistry has led to the development of compounds with structural similarities to the requested molecule. For example, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, demonstrates the relevance of such compounds in drug synthesis. This process involves acylation, sulfonation, and substitution steps, showcasing the compound's role in the synthesis of more complex molecules (Wang, Tang, Xu, & Wang, 2015).
Pharmacological Applications
Compounds featuring the piperidine motif and related structural elements have been explored for their pharmacological properties. For instance, benzamide derivatives acting as selective serotonin 4 receptor agonists have been synthesized and evaluated for their effects on gastrointestinal motility, highlighting the potential therapeutic applications of such compounds in treating gastrointestinal disorders (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).
Material Science and Polymer Research
Research into polyamides and poly(amide-imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile demonstrates the utility of these compounds in creating new materials with high thermal stability and solubility in polar solvents. These materials have potential applications in various industries, including electronics and aerospace (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Wirkmechanismus
Mode of Action:
- Formation of Methanesulfonates : The compound likely reacts with alcohols in the presence of a non-nucleophilic base to form methanesulfonates. This process involves the elimination of a leaving group (E1cb mechanism) to generate a highly reactive parent sulfene (CH2=SO2), which then reacts with the alcohol. Methanesulfonates serve as intermediates in various biochemical reactions .
Action Environment:
: Methanesulfonyl chloride (mesyl chloride) - Wikipedia. Link
Eigenschaften
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-24-16-7-3-4-8-17(16)25-14-6-5-11-19-18(21)15-9-12-20(13-10-15)26(2,22)23/h3-4,7-8,15H,9-14H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVLJJZDAUWMSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 5-oxa-2,8-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2419202.png)
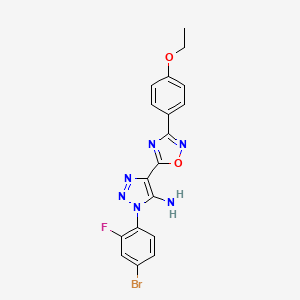

![methyl 3-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2419207.png)

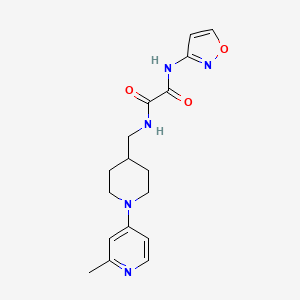

![3-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2419213.png)
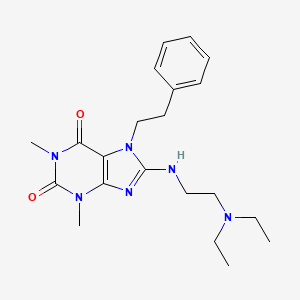
![6-(4-benzylpiperazin-1-yl)-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2419215.png)
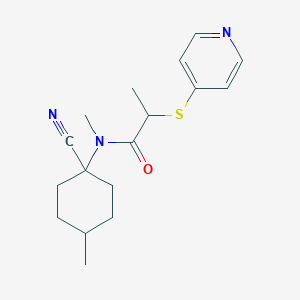
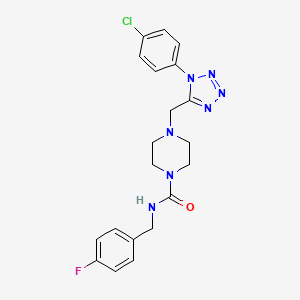
methanone oxime](/img/structure/B2419223.png)